molecular formula C3H3ClN2S B036688 2-Amino-4-chlorothiazole CAS No. 52107-46-7

2-Amino-4-chlorothiazole

Cat. No.: B036688
CAS No.: 52107-46-7
M. Wt: 134.59 g/mol
InChI Key: XGWAKKLWGVLLDB-UHFFFAOYSA-N
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Description

2-Amino-4-chlorothiazole is a heterocyclic compound that features a thiazole ring substituted with an amino group at the second position and a chlorine atom at the fourth position. This compound is of significant interest due to its presence in various biologically active molecules, including antibiotics, anticancer agents, and non-steroidal anti-inflammatory drugs .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-4-chlorothiazole are cancerous cells. This compound has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

This compound interacts with its targets by inhibiting their proliferation. It is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The exact molecular interactions between this compound and its targets are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell proliferation. By inhibiting these pathways, this compound can prevent the growth and spread of cancerous cells . The specific pathways and their downstream effects are subject to ongoing research.

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell proliferation. For example, one pyrrolidine derivative of 2-aminothiazole could significantly prevent proliferation of MCF-7 and especially HepG2 cell lines . This leads to a reduction in the growth and spread of the cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chlorothiazole typically involves the reaction of pseudothiohydantoin or 2-aminothiazol-4(5H)-one with appropriate reagents. One efficient method includes the use of a Boc (tert-butoxycarbonyl) intermediate. The key intermediate, 2-Boc-amino-4-chlorothiazole, is prepared under Appel-related conditions, where chlorine is introduced at the fourth position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of readily available starting materials and efficient reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chlorothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-chlorothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.

    Industry: It is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

  • 2-Amino-4-bromothiazole
  • 2-Amino-4-iodothiazole
  • 2-Amino-4-fluorothiazole

Comparison: 2-Amino-4-chlorothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine-substituted compound often exhibits different reactivity and biological activity profiles .

Properties

IUPAC Name

4-chloro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWAKKLWGVLLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431424
Record name 2-Amino-4-chlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-46-7
Record name 2-Amino-4-chlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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